molecular formula C14H9BrN2O2S B5037072 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B5037072
M. Wt: 349.20 g/mol
InChI Key: ILVIMEUBNIVPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. ABT-263 is a member of the BH3-mimetic drug family, which targets the B-cell lymphoma 2 (BCL-2) family of proteins that regulate programmed cell death or apoptosis.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves binding to the hydrophobic groove of the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W, thereby preventing their interaction with the pro-apoptotic proteins BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. The drug has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy. However, 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to cause thrombocytopenia, a condition characterized by a decrease in platelet count, which can lead to bleeding complications.

Advantages and Limitations for Lab Experiments

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages as a research tool, including its high specificity for the BCL-2 family of proteins, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, the drug also has some limitations, including its potential toxicity and the development of resistance in cancer cells.

Future Directions

There are several future directions for the development and application of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile. One potential direction is the identification of biomarkers that can predict the response of cancer cells to 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile, which could help to personalize cancer treatment. Another potential direction is the development of combination therapies that can enhance the efficacy of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile and overcome resistance in cancer cells. Additionally, the development of new BH3-mimetic drugs that target other members of the BCL-2 family of proteins could expand the therapeutic applications of this drug class.

Synthesis Methods

The synthesis of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves a series of chemical reactions that start with the condensation of 5-bromo-2-thiophenecarboxaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of ammonium acetate to form 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. The drug has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W. 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been tested in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S/c15-12-4-3-11(20-12)13-8-2-1-7(18)5-10(8)19-14(17)9(13)6-16/h1-5,13,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVIMEUBNIVPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2C3=CC=C(S3)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile

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